N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide
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Overview
Description
N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is an organic compound with the molecular formula C({17})H({27})NO(_{2}) This compound features a cyclopentanecarboxamide core substituted with a hexyl group and a 5-methylfuran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of cyclopentanecarboxylic acid with hexylamine to form N-hexylcyclopentanecarboxamide.
Furan Substitution: The next step involves the introduction of the 5-methylfuran-2-yl group. This can be achieved through a nucleophilic substitution reaction where the amide nitrogen attacks a suitable electrophilic derivative of 5-methylfuran-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with biochemical pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-N-(5-methylfuran-2-yl)heptanamide: Similar structure with a heptanamide core.
N-Hexyl-N-(5-methylfuran-2-yl)butanamide: Similar structure with a butanamide core.
Uniqueness
N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with hexyl and 5-methylfuran-2-yl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62187-47-7 |
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Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-8-13-18(16-12-11-14(2)20-16)17(19)15-9-6-7-10-15/h11-12,15H,3-10,13H2,1-2H3 |
InChI Key |
YZSZNFYQNJFYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=CC=C(O1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
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